2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents at the bromine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
- 2-(3-CHLOROPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Uniqueness
2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Properties
Molecular Formula |
C15H14BrN3O |
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Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3 |
InChI Key |
QFWAKHHZIQIDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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